molecular formula C17H12FNO3 B2401447 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde CAS No. 1090835-70-3

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B2401447
CAS No.: 1090835-70-3
M. Wt: 297.285
InChI Key: NKKSKDKGTXJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde is a synthetically versatile quinoline derivative designed for use in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for constructing more complex bioactive molecules. Its structure incorporates a 6-methoxyquinoline core, a scaffold recognized for its significance in developing anticancer agents, as quinoline derivatives have demonstrated potent activity through mechanisms such as apoptosis induction, disruption of cell migration, and cell cycle arrest . Furthermore, the 3-carbaldehyde group is a highly reactive handle for further chemical modifications, enabling access to a diverse array of fused or binary quinoline-based heterocyclic systems . This chemical is closely related to analogs that have shown promise in overcoming multidrug resistance (MDR) in cancer cells. Research on similar 6-methoxy-2-arylquinoline analogues has identified potent P-glycoprotein (P-gp) inhibitory activity, which can enhance the efficacy of chemotherapeutic drugs by inhibiting their efflux from resistant cancer cells . The presence of the 4-fluorophenoxy substituent may influence the compound's lipophilicity and electronic properties, which are critical parameters for optimizing cell permeability and target engagement in drug design . This product is intended for use in biological screening and as a building block in synthetic chemistry. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKSKDKGTXJMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with a suitable leaving group on the quinoline ring.

    Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, where the quinoline derivative reacts with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carboxylic acid.

    Reduction: 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Major Products Formed

Reaction TypeProduct
Oxidation2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carboxylic acid
Reduction2-(4-Fluorophenoxy)-6-methoxyquinoline-3-methanol
SubstitutionVarious substituted quinoline derivatives

Medicinal Chemistry

The compound has shown potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity. It has been studied for its antimicrobial and anticancer properties.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinoline structures have been evaluated for their ability to inhibit receptor tyrosine kinases associated with cancer proliferation .

Research has demonstrated that 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde possesses noteworthy biological activities:

  • Antimicrobial Properties : The compound has been tested against several pathogens, revealing promising results in inhibiting bacterial growth .
  • Mechanism of Action : Studies suggest that the compound may interfere with specific cellular pathways involved in tumor growth and microbial resistance .

Material Science

In addition to its biological applications, this quinoline derivative is utilized in the development of novel materials due to its unique photophysical properties. It can be employed as an intermediate in synthesizing complex organic compounds used in various industrial applications.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of various quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition rates against a panel of cancer cell lines.

  • Findings : The study reported an average growth inhibition rate of approximately 12.53% across several tested lines, highlighting the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that specific derivatives demonstrated low minimum inhibitory concentrations (MIC), suggesting their effectiveness as potential antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Compound Position 2 Position 3 Position 6 Key Properties Ref.
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde 4-Fluorophenoxy Carbaldehyde Methoxy High reactivity at C3; moderate solubility* Target
4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-Chlorophenyl 4-Methoxyphenyl Mp: 223–225°C; Pd-catalyzed synthesis
4l: 4-Amino-2,3-bis(4-methoxyphenyl)quinoline 4-Methoxyphenyl 4-Methoxyphenyl Improved solubility due to dual methoxy
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl Methyl Methoxy Steric hindrance from methyl; lower reactivity
2-[(4-Chlorophenyl)sulfanyl]-6-methoxyquinoline-3-carbaldehyde 4-Chlorophenylsulfanyl Carbaldehyde Methoxy Higher lipophilicity (sulfur vs. oxygen)
7-Chloro-4-hydrazinylquinoline derivatives (e.g., 4a–f) Hydrazinylidene Bioactive; used in antimalarial studies

Notes:

  • Position 2: Fluorophenoxy (target) vs. chlorophenyl (4k, ): Fluorine’s electronegativity may enhance binding interactions compared to chlorine. Sulfanyl () increases lipophilicity but reduces metabolic stability.
  • Position 3: Carbaldehyde (target, ) enables Schiff base formation, contrasting with amino (4k, ) or methyl () groups. Hydrazinylidene derivatives () show bioactivity but require additional synthesis steps.
  • Position 6 : Methoxy (target, ) improves solubility compared to halogens (e.g., fluoro in ).

Physical and Chemical Properties

  • Solubility : Methoxy at C6 (target, ) enhances water solubility compared to halogenated analogs (e.g., 6-fluoro in ).
  • Reactivity: The carbaldehyde (target, ) is more reactive than methyl () or amino () groups, enabling conjugation.
  • Melting Points: Data absent for the target, but 4k () melts at 223–225°C, suggesting similar quinoline derivatives have high thermal stability.

Biological Activity

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

  • Formation of the quinoline scaffold : This is often achieved through cyclization reactions involving aniline derivatives and aldehydes.
  • Introduction of substituents : The 4-fluorophenoxy and methoxy groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Human osteosarcoma U-2 OS
    • Cervical carcinoma HeLa
    • Hepatocellular carcinoma HepG2

The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation (Table 1).

Cell LineIC50 (µM)Reference
U-2 OS15.67
HeLa10.27
HepG213.54

The mechanism underlying the anticancer activity involves several pathways:

  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-2 and MMP-9, which are critical in cancer metastasis.
  • Regulation of Signaling Pathways : It affects the insulin-like growth factor-I receptor (IGF-1R) signaling pathway, leading to downregulation of downstream MAPK/AKT pathways that are often overactive in cancer cells .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, although specific data on this compound's efficacy is still emerging.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure can significantly affect biological activity. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines.
  • Positioning of Functional Groups : The position of substituents on the quinoline ring influences both cytotoxicity and selectivity towards cancer cells versus normal cells.

Case Studies

  • Antileishmanial Activity : A related study evaluated similar quinoline derivatives for antileishmanial properties, showing promising results with effective concentrations below 10 µM .
  • Cytotoxicity Profiles : Comparative studies with other known quinoline derivatives revealed that while some compounds exhibited higher cytotoxicity, this compound maintained a favorable profile with lower toxicity towards non-cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.